1-クロロイソキノリン-8-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

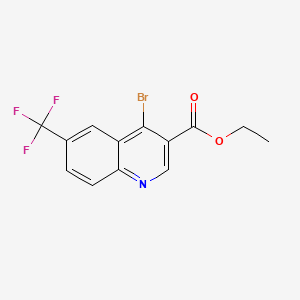

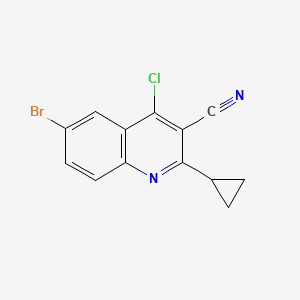

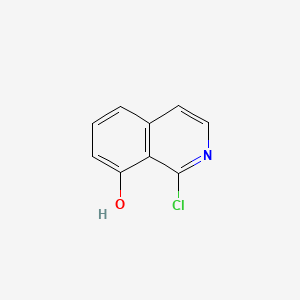

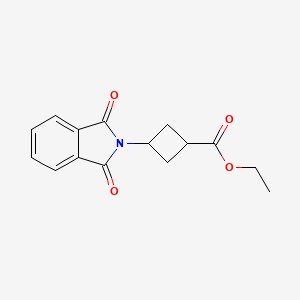

1-Chloroisoquinolin-8-ol is a chemical compound that is used in various scientific research applications . It has a molecular formula of C9H6ClNO .

Physical And Chemical Properties Analysis

1-Chloroisoquinolin-8-ol has a molecular weight of 179.60 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

Mn触媒クロスカップリング

1-クロロイソキノリン-8-オールは、Mn触媒クロスカップリングにおいて、アリールおよびアルキルマグネシウムハライドと反応することが知られています . この反応は、複雑な有機分子の合成において広く用いられている炭素-炭素結合形成反応の一種です。

Pd触媒クロスカップリング

この化合物は、Pd触媒クロスカップリングにおいて、ヘテロアリールボロン酸およびエステルと反応することも知られています . パラジウム触媒クロスカップリング反応は、炭素-炭素結合形成のための強力なツールであり、有機合成において広く用いられています。

ホモカップリング反応

1-クロロイソキノリン-8-オールは、ホモカップリング反応において、ビスイソキノリンを生成することが知られています . ビスイソキノリンの各エナンチオマーは、不斉合成のためのキラル配位子として非常に有用です。

アミノイソキノリルウレア誘導体の合成

1-クロロイソキノリン-8-オールは、メラノーマ細胞株に対して抗増殖活性を示す新しいアミノイソキノリルウレア誘導体の合成に使用されます . これらの誘導体は、将来、新たな抗がん剤として開発される可能性があります。

不安定なボロン酸の保存期間と安定性の制御

この化合物は、不安定なボロン酸の保存期間と安定性の制御にも応用できます . これは、ボロン酸の安定性が多くの反応において重要な要素となる有機ボロン化学の分野において特に重要です。

8-ヒドロキシキノリン誘導体の合成

1-クロロイソキノリン-8-オールは、8-ヒドロキシキノリン誘導体の合成に使用できます . これらの化合物は、抗菌性、抗がん性、抗真菌性など、幅広い生物活性を示します。

作用機序

Target of Action

It’s known that isoquinoline derivatives, to which 1-chloroisoquinolin-8-ol belongs, are aromatic polycyclic compounds containing an isoquinoline moiety . These compounds are known to interact with various biological targets, but the specific targets for 1-Chloroisoquinolin-8-ol remain to be identified.

Mode of Action

Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific interactions of 1-Chloroisoquinolin-8-ol with its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Isoquinoline derivatives are known to interact with various biochemical pathways , but the precise pathways influenced by 1-Chloroisoquinolin-8-ol and their downstream effects need further investigation.

Pharmacokinetics

The compound’s molecular weight is 179.6 , which could influence its bioavailability

Result of Action

It’s known that isoquinoline derivatives can have various biological effects , but the specific effects of 1-Chloroisoquinolin-8-ol require further investigation.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action

生化学分析

Biochemical Properties

1-Chloroisoquinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of pharmaceuticals . The interactions of 1-Chloroisoquinolin-8-ol with biomolecules are primarily through its chloro and hydroxyl functional groups, which can form hydrogen bonds and other interactions with active sites of enzymes and proteins.

Cellular Effects

1-Chloroisoquinolin-8-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a catalyst in certain biochemical reactions, thereby affecting the overall metabolic flux within the cell. The compound’s impact on gene expression can lead to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, 1-Chloroisoquinolin-8-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, 1-Chloroisoquinolin-8-ol can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Chloroisoquinolin-8-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Chloroisoquinolin-8-ol remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 1-Chloroisoquinolin-8-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, 1-Chloroisoquinolin-8-ol can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects are observed, where the compound’s impact changes significantly beyond a certain dosage.

Metabolic Pathways

1-Chloroisoquinolin-8-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell . The compound’s role in metabolic pathways highlights its importance in cellular biochemistry.

Transport and Distribution

Within cells and tissues, 1-Chloroisoquinolin-8-ol is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 1-Chloroisoquinolin-8-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

1-chloroisoquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRDHJBPGUUWIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311508 |

Source

|

| Record name | 8-Isoquinolinol, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-67-8 |

Source

|

| Record name | 8-Isoquinolinol, 1-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoquinolinol, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

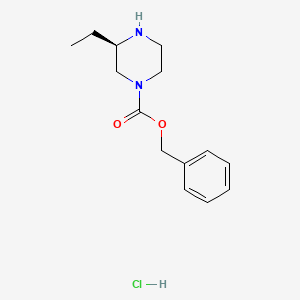

![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)